molecular formula C9H6ClNO2 B1314879 Methyl 5-chloro-2-cyanobenzoate CAS No. 439117-38-1

Methyl 5-chloro-2-cyanobenzoate

Cat. No.: B1314879
CAS No.: 439117-38-1
M. Wt: 195.6 g/mol
InChI Key: RGFRWPAIDRIKSH-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-cyanobenzoate is an organic compound with the molecular formula C9H6ClNO2. It is a derivative of benzoic acid, where the hydrogen atom at the fifth position is replaced by a chlorine atom, and the carboxyl group is esterified with a methyl group. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-chloro-2-cyanobenzoate can be synthesized through several methods. One common method involves the esterification of 5-chloro-2-cyanobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-chloro-2-cyanobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to yield 5-chloro-2-cyanobenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Nucleophilic Substitution: Products include 5-amino-2-cyanobenzoate derivatives.

    Hydrolysis: 5-chloro-2-cyanobenzoic acid.

    Reduction: 5-chloro-2-aminobenzoate.

Scientific Research Applications

Methyl 5-chloro-2-cyanobenzoate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: It is used in the development of bioactive molecules for studying enzyme inhibition and receptor binding.

    Medicine: It is a precursor in the synthesis of drugs with potential therapeutic effects.

    Industry: It is utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of methyl 5-chloro-2-cyanobenzoate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of more complex structures. In biological systems, its derivatives may interact with specific enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation.

Comparison with Similar Compounds

  • Methyl 2-chloro-5-cyanobenzoate
  • Methyl 4-chloro-2-cyanobenzoate
  • Methyl 3-chloro-2-cyanobenzoate

Comparison: Methyl 5-chloro-2-cyanobenzoate is unique due to the position of the chlorine atom, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different physical properties such as melting point and solubility, as well as distinct reactivity patterns in nucleophilic substitution and reduction reactions .

Properties

IUPAC Name

methyl 5-chloro-2-cyanobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c1-13-9(12)8-4-7(10)3-2-6(8)5-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGFRWPAIDRIKSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80476542
Record name METHYL 5-CHLORO-2-CYANOBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80476542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439117-38-1
Record name METHYL 5-CHLORO-2-CYANOBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80476542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-chloro-2-cyanobenzoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of methyl 2-bromo-5-chlorobenzoate (1.15 g, 4.6 mmol) in degassed DMF was added zinc cyanide (282 mg, 2.40 mmol) and palladium tetrakis triphenylphosphine (100 mg, 0.086 mmol) and the reaction is stirred at 90° C. over night. The reaction was partitioned between ethyl acetate and water. The organic was concentrated in vacuo and purified by flash chromatography eluting a gradient to 10 to 25% ethyl acetate in hexane yielding a white solid (methyl 5-chloro-2-cyanobenzoate).
Quantity
1.15 g
Type
reactant
Reaction Step One
[Compound]
Name
palladium tetrakis triphenylphosphine
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
282 mg
Type
catalyst
Reaction Step One

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